N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone-based derivative characterized by a complex hybrid structure. The quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is substituted with a mesitylamino-2-oxoethyl group at position 1 and a 4-(2-chlorobenzylcarbamoyl)benzyl moiety at position 2. This compound’s design integrates multiple pharmacophoric elements:
- Mesitylamino group: A bulky, electron-rich substituent that may enhance lipophilicity and influence receptor binding.
- Quinazolinone core: Known for biological activities, including kinase inhibition and anticonvulsant effects .
Synthetic routes for analogous compounds (e.g., ) typically involve multi-step functionalization, such as coupling 2,4-dioxoquinazoline derivatives with substituted acetamides or benzamides via carbodiimide-mediated reactions .
Properties
CAS No. |
931731-81-6 |
|---|---|
Molecular Formula |
C34H31ClN4O4 |
Molecular Weight |
595.1 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
InChI Key |
BIDUCKGWEGKLAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituents on the quinazolinone core, benzamide group, or acetamide linker. Key comparisons include:
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison
*Inferred from analogous compounds in .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises four key structural domains:
- Quinazolinone core : A 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group.
- Benzamide backbone : A 4-methylbenzamide unit linked to the quinazolinone.
- Chlorobenzyl group : An N-(2-chlorobenzyl) substituent.
- Mesitylamino side chain : A 2-(mesitylamino)-2-oxoethyl moiety.
Retrosynthetically, the molecule can be dissected into three primary intermediates (Figure 1):
- Intermediate A : 3-(Chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline.
- Intermediate B : N-(2-Chlorobenzyl)-4-(bromomethyl)benzamide.
- Intermediate C : 2-(Mesitylamino)acetyl chloride.
Synthesis of Key Intermediates
Preparation of Intermediate A: Quinazolinone Core Formation
The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide derivatives. Two predominant methods are employed:
Microwave-Assisted Cyclization
A mixture of 2-aminobenzamide (1.0 eq) and triethyl orthoacetate (1.2 eq) in DMF undergoes microwave irradiation (150°C, 30 min), yielding 2,4-dioxoquinazoline with 85% efficiency. This method outperforms conventional reflux (60% yield, 6 h).
Oxidative Coupling Using DMSO/H₂O₂
Substituted 2-aminobenzamides react with dimethyl sulfoxide (DMSO) as a one-carbon source and H₂O₂ (30%) as an oxidant at 150°C for 14 h, forming quinazolin-4(3H)-ones in 72–89% yields. The mechanism proceeds via radical intermediates, confirmed by ESR spectroscopy.
Synthesis of Intermediate B: N-(2-Chlorobenzyl)-4-(Bromomethyl)Benzamide
This intermediate is prepared through a three-step sequence:
Synthesis of Intermediate C: 2-(Mesitylamino)Acetyl Chloride
Mesitylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, followed by stirring at 25°C for 3 h. The product is isolated via filtration (88% yield).
Final Assembly of the Target Compound
Coupling of Intermediates A and B
Intermediate A (1.0 eq) and Intermediate B (1.05 eq) undergo nucleophilic substitution in anhydrous THF with NaH (1.2 eq) at 0°C→25°C for 6 h, achieving 74% coupling efficiency.
Amidation with Intermediate C
The coupled product (1.0 eq) reacts with Intermediate C (1.1 eq) in pyridine at 110°C for 8 h, forming the target compound in 68% yield after silica gel chromatography.
Catalytic Innovations and Green Chemistry Approaches
Nanoporous SBA-Pr-SO₃H Catalysis
SBA-15-functionalized sulfonic acid catalysts enable one-pot synthesis of quinazolinone-benzamide hybrids under solvent-free conditions (Table 1):
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminobenzamide + 2-Chlorobenzoyl chloride | 5 | 3 | 91 |
| 2 | 2-Aminobenzamide + Mesitoyl chloride | 5 | 4 | 87 |
Analytical Characterization and Quality Control
Critical analytical data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 14H, Ar-H), 4.62 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- HRMS (ESI+) : m/z calc. 647.2145 [M+H]⁺, found 647.2151.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
